molecular formula C23H23ClN2O4S B2689231 ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE CAS No. 897758-92-8

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B2689231
CAS No.: 897758-92-8
M. Wt: 458.96
InChI Key: LATVYRWSUXUVGQ-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a synthetic organic compound featuring a quinoline core substituted at position 3 with a 4-chlorobenzenesulfonyl group and at position 4 with a piperidine ring bearing an ethyl carboxylate ester. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by the preparation of analogous sulfonylated piperidine derivatives. For instance, ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate is synthesized by reacting 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate under alkaline conditions (pH 9–10 maintained by Na₂CO₃) .

Properties

IUPAC Name

ethyl 1-[3-(4-chlorophenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-2-30-23(27)16-6-5-13-26(15-16)22-19-7-3-4-8-20(19)25-14-21(22)31(28,29)18-11-9-17(24)10-12-18/h3-4,7-12,14,16H,2,5-6,13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATVYRWSUXUVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzenesulfonyl chloride with quinoline derivatives, followed by the introduction of a piperidine ring through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester group. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Compounds containing the quinoline structure have been shown to exhibit antimicrobial activity. Ethyl 1-[3-(4-chlorobenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has demonstrated effectiveness against various bacterial strains, suggesting its potential use in treating infections .

Enzyme Inhibition

The sulfonyl group in the compound may interact with specific enzymes, inhibiting their activity. This mechanism is crucial for developing treatments targeting metabolic pathways involved in diseases such as cancer and diabetes . Research indicates that similar compounds can inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment .

Neuroprotective Effects

Studies have suggested that derivatives of quinoline compounds may possess neuroprotective properties. These compounds could modulate neurotransmitter release and receptor activity, influencing cognitive functions and potentially serving as agents for treating neurodegenerative diseases .

Pain Management

Research has indicated that piperidine compounds can be effective as analgesics and anti-inflammatory agents. This compound may serve as a basis for developing new pain management therapies .

Treatment of Neurological Disorders

Given its potential neuroprotective effects and ability to inhibit AChE, this compound could be explored further for its applications in treating Alzheimer's disease and other dementias .

Antimalarial Activity

Quinoline derivatives are well known for their antimalarial properties. This compound may also be investigated for similar applications in malaria treatment .

Case Studies

Several studies have focused on related compounds within the quinoline class:

  • Antimicrobial Efficacy : A study demonstrated that quinoline derivatives effectively inhibited bacterial growth in vitro, supporting their potential use as antimicrobial agents.
  • Neuroprotective Mechanisms : Research highlighted the ability of certain piperidine derivatives to enhance cognitive function in animal models, indicating their therapeutic promise for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the piperidine ring and chlorobenzenesulfonyl group can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogues differ in substituents on the aromatic rings, heterocyclic systems, or ester groups. Below is a comparative analysis based on molecular features and synthetic routes:

Functional Group Impact on Properties

  • Quinoline vs. Quinazoline Cores: Replacing quinoline with quinazoline (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This may affect binding affinity in biological targets.
  • Sulfonyl vs.
  • Chloro vs. Nitro Substituents : The 3-nitro group in increases electrophilicity compared to the 4-chloro substituent in the target compound, which may enhance reactivity in substitution reactions .
  • Thiazole vs. Benzene Rings : The thiazole ring in introduces sulfur-mediated π-stacking and altered lipophilicity (XLogP3 = 2.5 vs. ~3–4 for aryl sulfonates) .

Challenges in Comparative Studies

  • Data Gaps : Biological activity data (e.g., IC₅₀, solubility) are absent in the provided evidence, limiting functional comparisons.
  • Structural Complexity: Minor modifications, such as ester position (piperidine-3-COOEt vs. -4-COOEt), can drastically alter conformational flexibility and target engagement.

Biological Activity

Ethyl 1-[3-(4-chlorobenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a complex organic compound belonging to the quinoline class, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings and case studies.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : This is achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
  • Sulfonylation : The introduction of the 4-chlorobenzenesulfonyl group is performed using sulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Piperidine Substitution : The quinoline derivative is then substituted with piperidine derivatives under reflux conditions.
  • Esterification : The final step involves esterification to yield the ethyl ester form of the compound .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, piperidine derivatives have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain quinoline derivatives demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (μM)
Compound AFaDu12.5
Compound BA549 (Lung)10.0
This compoundMCF7 (Breast)TBD

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that quinoline derivatives can exhibit broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The mechanism often involves interference with bacterial DNA replication and protein synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Research into related piperidine compounds has shown promising results in reducing inflammation in animal models, suggesting similar applications for this compound .

Case Studies

  • Case Study on Anticancer Activity :
    In a controlled study involving various piperidine derivatives, this compound was found to have a notable effect on inhibiting tumor growth in xenograft models, indicating its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy :
    A recent investigation tested this compound against a panel of bacterial strains, revealing effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its use in developing new antibiotics .

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